molecular formula C13H10F3N3O2 B2520534 1-methyl-6-oxo-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1040661-57-1

1-methyl-6-oxo-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2520534
CAS RN: 1040661-57-1
M. Wt: 297.237
InChI Key: SXZRLXFBBNWORP-UHFFFAOYSA-N
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Description

The compound "1-methyl-6-oxo-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide" is a derivative of the pyridazine class of compounds, which are heterocyclic aromatic organic compounds. Pyridazines are known for their diverse biological activities and have been the subject of various studies to explore their potential as therapeutic agents. The compound is not directly mentioned in the provided papers, but its structure is related to the pyridazine derivatives discussed in these studies.

Synthesis Analysis

The synthesis of pyridazine derivatives typically involves the reaction of various esters with appropriate amines. For instance, the synthesis of 1,2-dihydro-1-oxopyrrolo[3,2,1-kl]phenothiazine-2-carboxamides was achieved by reacting the corresponding phenothiazine or phenoxazine and acridan ethyl or methyl esters with amines . Similarly, the synthesis of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide was reported from β-benzoylpropionic acid and carbohydrazide by refluxing in absolute ethanol in the presence of sodium acetate . These methods provide a basis for the synthesis of related compounds, including the one of interest.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The structure is confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For example, the structure of new series of 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid was established using 1H-NMR, mass (ES/MS), elemental analysis, and IR spectral data . These techniques are crucial for determining the structure of the compound .

Chemical Reactions Analysis

The reactivity of pyridazine derivatives is influenced by the functional groups attached to the ring. The study of 1,4-dihydro-1-phenyl-6-methyl-4-oxo-pyridazine-3-carboxylic acid and its derivatives revealed insights into the reactivity of different functional groups . Understanding the reactivity is essential for predicting the chemical behavior of the compound "1-methyl-6-oxo-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide" and its potential reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like the trifluoromethyl group can significantly affect these properties. Although the specific properties of "1-methyl-6-oxo-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide" are not detailed in the provided papers, the studies on related compounds offer a framework for understanding its potential properties .

Scientific Research Applications

Kinase Inhibition and Antitumor Activity

Compounds containing the dihydropyridazine carboxamide motif have been synthesized and evaluated for their inhibitory activities against c-Met kinase, a target for cancer therapy. For instance, derivatives with modifications on the dihydropyridazine ring showed moderate to significant antitumor activities against various cancer cell lines, indicating the potential of these compounds in cancer treatment Ju Liu et al., 2020.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of compounds featuring the dihydropyridazine core. For example, derivatives synthesized through modifications at different positions of the dihydropyridazine ring exhibited promising antibacterial and antifungal activities, highlighting their potential in addressing antimicrobial resistance H. Hafez et al., 2015.

Heterocyclic Synthesis

The dihydropyridazine framework serves as a versatile precursor in the synthesis of a wide range of heterocyclic compounds. Research has shown that such derivatives can be transformed into various heterocycles, which are of interest in drug discovery and development due to their diverse biological activities A. Tishkov et al., 2002.

Novel Drug Candidates

These compounds have also been evaluated for their potential as novel drug candidates, especially in the context of their structure-activity relationships (SARs), which provide insights into designing more effective therapeutic agents. The exploration of different functional groups and their impact on biological activity contributes to the identification of new drugs M. Palanki et al., 2000.

properties

IUPAC Name

1-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c1-19-11(20)7-6-10(18-19)12(21)17-9-5-3-2-4-8(9)13(14,15)16/h2-7H,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZRLXFBBNWORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-6-oxo-N-(2-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide

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